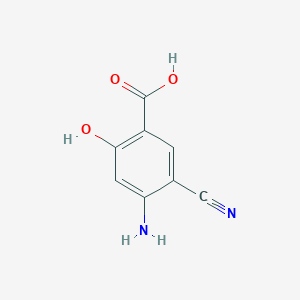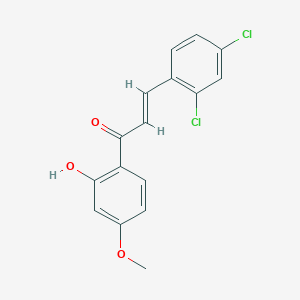![molecular formula C18H24N2O4 B2862154 N-[3-(diethylamino)propyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide CAS No. 799266-07-2](/img/structure/B2862154.png)
N-[3-(diethylamino)propyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(diethylamino)propyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic compound with a complex structure. It is characterized by the presence of a chromene core, which is a bicyclic structure consisting of a benzene ring fused to a pyran ring. The compound also contains a diethylamino propyl group and a methoxy group, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(diethylamino)propyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the Chromene Core: This can be achieved through the condensation of salicylaldehyde with an appropriate ketone under acidic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation using methyl iodide in the presence of a base.
Attachment of the Diethylamino Propyl Group: This step involves the reaction of the chromene derivative with diethylamino propyl chloride in the presence of a base to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-(diethylamino)propyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylamino propyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Diethylamino propyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-[3-(diethylamino)propyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its chromene core.
Medicine: Studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific optical properties.
Mécanisme D'action
The mechanism of action of N-[3-(diethylamino)propyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide is not fully understood. it is believed to interact with various molecular targets and pathways:
Molecular Targets: The compound may bind to specific proteins or enzymes, altering their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[3-(dimethylamino)propyl]-8-methoxy-2-oxochromene-3-carboxamide
- N-[3-(diethylamino)propyl]-8-methoxy-2-oxochromene-3-carboxylate
Uniqueness
N-[3-(diethylamino)propyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of a chromene core with a diethylamino propyl group and a methoxy group makes it a versatile compound for various applications.
Propriétés
IUPAC Name |
N-[3-(diethylamino)propyl]-8-methoxy-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c1-4-20(5-2)11-7-10-19-17(21)14-12-13-8-6-9-15(23-3)16(13)24-18(14)22/h6,8-9,12H,4-5,7,10-11H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFOJJJOTMRBSJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCNC(=O)C1=CC2=C(C(=CC=C2)OC)OC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-4-[(methylamino)methyl]benzamide](/img/structure/B2862072.png)


![Methyl 4-({[5-hydroxy-3-(thiophen-3-yl)pentyl]carbamoyl}formamido)benzoate](/img/structure/B2862076.png)
![N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide](/img/structure/B2862077.png)
![(NE)-N-[(1-methyl-3-propan-2-ylpyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B2862081.png)

![N-(3-acetylphenyl)-2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide](/img/structure/B2862083.png)

![1-Acetyl-N-[2-(4-fluorophenoxy)ethyl]azetidine-3-carboxamide](/img/structure/B2862089.png)
![(E)-2-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)ethenesulfonamide](/img/structure/B2862090.png)
![(Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2862092.png)
![(3S,4S)-4-(1-Methylimidazol-4-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2862094.png)
